Product packaging for DL-Leucylglycine(Cat. No.:CAS No. 615-82-7)

DL-Leucylglycine

Cat. No.: B1582510
CAS No.: 615-82-7
M. Wt: 188.22 g/mol
InChI Key: LESXFEZIFXFIQR-UHFFFAOYSA-N
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Description

Contextualization of Dipeptide Chemistry in Biochemical Systems

Dipeptides, the simplest form of peptides, consist of two amino acids linked by a single peptide bond. dergipark.org.tr They are fundamental components of numerous biological processes, including protein synthesis and degradation, nutrient absorption, and cellular signaling. dergipark.org.trresearchgate.net In biochemical systems, dipeptides can be formed during the hydrolysis of larger proteins or synthesized to serve specific functions. nih.gov Their transport across cellular membranes is a critical process, often mediated by specific transporter systems. researchgate.net The study of dipeptide chemistry, therefore, provides essential insights into metabolism, enzymology, and the structural biology of proteins.

Strategic Importance of DL-Leucylglycine as a Model Compound in Peptide Research

This compound is frequently employed as a model compound in peptide research for several strategic reasons. Its structure is simple yet contains key features of larger peptides, such as the peptide bond and amino acid side chains. The presence of both D- and L-isomers of leucine (B10760876) in the racemic mixture allows researchers to study stereospecificity in enzymatic reactions and transport processes. ontosight.ai For instance, studies on the hydrolysis of leucylglycine by enzymes like leucine aminopeptidase (B13392206) have provided valuable information on enzyme kinetics and substrate specificity. semanticscholar.orgworthington-biochem.com Furthermore, its use in studies of peptide synthesis and hydrolysis under various conditions, such as with different catalysts or in the presence of metal ions, helps to elucidate the mechanisms of these fundamental reactions. kyoto-u.ac.jpacs.orgacs.org The compound has also been used in chromatographic and sequencing studies to develop and refine analytical techniques for peptides. scispace.comscispace.com

Overview of Current Research Trajectories on Dipeptide Systems

Current research on dipeptide systems is diverse and expanding into several key areas. One major focus is on the self-assembly of dipeptides into nanostructures, such as nanotubes and hydrogels, for applications in biotechnology and materials science. dergipark.org.trtandfonline.com These self-assembling materials have potential uses in drug delivery, tissue engineering, and as scaffolds for biocatalysis. dergipark.org.trtandfonline.commdpi.com Another significant area of research is the synthesis of novel dipeptides with specific biological activities, including antitumor and antiviral properties. researchgate.networldscientific.com Advances in synthetic methodologies, such as the use of microwave-assisted synthesis and novel coupling agents, are enabling more efficient production of these complex molecules. mdpi.comresearchgate.net Additionally, there is ongoing investigation into the therapeutic potential of peptides, with research into peptide-based drugs for conditions like cancer and diabetes. mdpi.com The study of cyclic dipeptides is also a prominent field, as these structures often exhibit interesting biological activities and serve as important pharmacophores. nih.govworldscientific.com

Delimitation of Research Scope for this compound Investigations

The scope of research involving this compound is primarily focused on its fundamental chemical and biochemical properties. Investigations typically center on its role as a substrate in enzymatic reactions, particularly in studies of peptidase activity and kinetics. semanticscholar.orgworthington-biochem.com It is also a key subject in studies of peptide hydrolysis, both acid-catalyzed and resin-catalyzed, to understand the stability of the peptide bond under different environmental conditions. acs.orgacs.org Research also extends to its use in the development of analytical methods for peptide separation and identification. scispace.comscispace.com While the broader field of dipeptide research explores therapeutic applications and complex nanostructures, investigations into this compound itself are generally confined to these foundational areas of peptide chemistry and biochemistry, providing the essential data needed to inform more applied studies.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₈H₁₆N₂O₃ ontosight.aichemicalbook.comnih.govchemeo.comechemi.com
Molecular Weight 188.22 g/mol chemicalbook.comnih.govchemeo.comamazonaws.com
IUPAC Name 2-[(2-amino-4-methylpentanoyl)amino]acetic acid nih.gov
Physical State Solid, White to Almost white powder/crystal chemicalbook.comechemi.comamazonaws.com
Solubility Soluble in water ontosight.aichemicalbook.com
pKa₁ 3.25 (+1) at 25°C chemicalbook.com
pKa₂ 8.28 (0) at 25°C chemicalbook.com

| XLogP3 | -2.3 | nih.govechemi.com |

Table 2: Compound Names Mentioned

Compound Name
Acetyl-DL-methionine
Acetyl-L-phenylalanine
Acetylglycine
Benzoyldiglycine
Benzoylglycine
Benzoyl-DL-leucylglycine
Benzoyl-DL-methionine
Benzoyl-DL-phenylalanine
Cl-acetyl-L-leucine
Cl-acetyl-L-phenylalanine
Cysteine
Diglycine
DL-Alanyl-DL-asparagine
DL-Alanylglycine
This compound
DL-Valyl-DL-isoleucine
Glycine (B1666218)
Glycyl-DL-valine
Glycylglycine
Glycyl-L-leucine
Glycyl-L-tryptophan
Glycyl-L-tyrosine
Leucine
Leucyldiglycine
L-Leucylglycine
Prolyl-L-tyrosine
Triglycine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O3 B1582510 DL-Leucylglycine CAS No. 615-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]acetic acid
Source PubChem
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InChI

InChI=1S/C8H16N2O3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESXFEZIFXFIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80977064
Record name N-(2-Amino-1-hydroxy-4-methylpentylidene)glycine
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Molecular Weight

188.22 g/mol
Source PubChem
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Physical Description

Solid
Record name Leucyl-Glycine
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CAS No.

615-82-7, 997-05-7, 686-50-0
Record name Leucylglycine
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Record name N-DL-Leucylglycine
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Advanced Synthetic Methodologies and Derivatization Strategies for Dl Leucylglycine

Stereoselective Synthesis of DL-Leucylglycine and its Enantiomers

The synthesis of dipeptides such as this compound and its specific stereoisomers (L-Leucylglycine, D-Leucylglycine) requires precise control over the formation of the amide bond to achieve the desired configuration. Modern synthetic chemistry offers several advanced methodologies to accomplish this, including enzymatic, solid-phase, and solution-phase approaches.

Enzymatic synthesis has emerged as a powerful tool for stereoselective peptide bond formation due to the high specificity of enzymes. These biocatalysts can operate under mild conditions, often in aqueous environments, and can distinguish between enantiomers of a racemic mixture.

Research has shown that various enzymes exhibit catalytic activity for the synthesis of leucylglycine. For instance, some amidases have been identified that can facilitate the formation of the peptide bond. Studies indicate that dipeptides like L-leucylglycine can be excellent substrates for certain enzymes, highlighting the potential for highly efficient and stereospecific production. researchgate.net The bacterium Ochrobactrum anthropi possesses enzymes with activity toward L-leucylglycine, suggesting its utility in the enzymatic synthesis of D-amino acid-containing peptides. pu-toyama.ac.jp The chemoenzymatic approach combines chemical synthesis with enzymatic resolution, offering a versatile route to optically active peptides. researchgate.net

Table 1: Examples of Enzymatic Systems in Leucylglycine Synthesis

Enzyme/System Substrate(s) Product Key Finding
Specific Amidases Leucine (B10760876) derivatives, Glycine (B1666218) L-Leucylglycine Demonstrates high substrate specificity and potential for stereoselective synthesis. researchgate.net

Solid-Phase Peptide Synthesis (SPPS), developed by R. Bruce Merrifield, revolutionized the synthesis of peptides by anchoring the C-terminal amino acid to an insoluble polymer resin. masterorganicchemistry.combeilstein-journals.org This method simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing. bachem.com For a dipeptide like leucylglycine, the process is straightforward.

The synthesis begins by attaching the C-terminal amino acid, glycine, to a solid support (resin). beilstein-journals.org The Nα-amino group of the resin-bound glycine is protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group. masterorganicchemistry.com This protecting group is then removed (deprotection), and the next amino acid, protected leucine, is activated and coupled to the free amino group of glycine. beilstein-journals.orgbachem.com The choice of protecting groups for the leucine side chain is crucial to prevent side reactions. beilstein-journals.org Finally, the completed dipeptide is cleaved from the resin. researchgate.net

Table 2: Common Protecting Groups and Reagents in SPPS for Dipeptide Synthesis

Component Examples Function
Nα-Protecting Groups Fmoc (9-fluorenylmethoxycarbonyl), Boc (tert-butyloxycarbonyl) Protects the N-terminal amine during coupling. masterorganicchemistry.combeilstein-journals.org
Solid Support (Resin) Merrifield resin, Wang resin, Rink amide resin Insoluble support for peptide assembly. beilstein-journals.orgcsic.es
Coupling Reagents DCC (Dicyclohexylcarbodiimide), HATU, DIC (Diisopropylcarbodiimide) Activate the carboxyl group of the incoming amino acid for amide bond formation. masterorganicchemistry.comcsic.es

| Cleavage Reagents | TFA (Trifluoroacetic acid) | Releases the synthesized peptide from the resin. masterorganicchemistry.comresearchgate.net |

Solution-phase synthesis, the classical method of peptide synthesis, involves carrying out all reactions in a liquid solvent medium. fiveable.me While often more labor-intensive regarding purification compared to SPPS, it offers greater flexibility in the choice of solvents and reagents and is highly scalable. fiveable.menumberanalytics.com

Achieving chiral control is paramount in solution-phase synthesis to prevent racemization and ensure the formation of the desired stereoisomer. numberanalytics.com This is accomplished through several strategies:

Chiral Auxiliaries: A chiral molecule is temporarily incorporated to guide the stereochemical outcome of a reaction. numberanalytics.com

Asymmetric Catalysis: Chiral catalysts, such as enzymes or metal complexes with chiral ligands, are used to control the stereochemistry of the peptide bond formation. numberanalytics.comacs.org

Careful Control of Coupling Reagents and Conditions: The choice of coupling reagent and reaction temperature can significantly impact the degree of racemization. Additives are often used to suppress side reactions.

For the synthesis of L-leucylglycine, a common route involves reacting an N-protected L-leucine with a C-protected glycine ester using a coupling agent. A specific example is the synthesis of L-leucyl[1-11C]glycine, prepared by coupling L-leucine-N-carboxyanhydride with labeled glycine. capes.gov.br This method highlights the use of activated amino acid derivatives to facilitate peptide bond formation.

Solid-Phase Peptide Synthesis (SPPS) Adaptations for Dipeptides

Functional Group Derivatization and Analog Preparation

Modifying the structure of this compound by adding functional groups is essential for creating tools for biochemical and medical research, such as molecular probes or bioconjugates.

The N-terminus (amino group) and C-terminus (carboxyl group) of leucylglycine are common sites for modification to create probes for detection, imaging, and affinity purification. universiteitleiden.nl

N-Terminal Modifications: The free amino group is nucleophilic and can be readily modified.

Acetylation: Adding an acetyl group removes the positive charge and can increase the peptide's stability against degradation.

Biotinylation: The attachment of biotin (B1667282) allows for strong and specific binding to streptavidin, a technique widely used in immunoassays and for enrichment strategies. universiteitleiden.nlgenscript.com

Fluorophores: Attaching fluorescent tags like Fluorescein (FITC) or Rhodamine allows for the visualization and tracking of the peptide in biological systems. genscript.com

C-Terminal Modifications: The carboxyl group can also be functionalized.

Amidation: Converting the C-terminal carboxylic acid to an amide neutralizes the negative charge and can prevent degradation by certain peptidases.

Esterification: Formation of methyl or ethyl esters can be an intermediate step in synthesis or used to alter the peptide's properties. genscript.com

Conjugation to Probes: Specialized linkers can be attached to the C-terminus to couple other molecules, although this is often more challenging than N-terminal modification. nist.gov A strategy to achieve selective C-terminal modification involves using enzymes like LysC to generate peptides with a unique C-terminal lysine (B10760008), which can then be specifically functionalized. nist.gov

Table 3: Selected Terminal Modifications for Probe Design

Modification Type Reagent/Tag Purpose Terminus
Affinity Labeling Biotin Detection, purification, and immobilization. universiteitleiden.nl N-terminal
Fluorescence Labeling FITC, 5-FAM, Cy3, Cy5 Fluorescence-based assays, imaging. genscript.com N-terminal
Stability Enhancement Acetylation Mimics native proteins, prevents degradation. N-terminal

Bioconjugation involves covalently linking a peptide to another biomolecule, such as a protein or a polymer. beilstein-journals.org The side chain of leucine is an isobutyl group, which is aliphatic and non-reactive, making it unsuitable for direct functionalization under standard bioconjugation conditions.

Therefore, to achieve side-chain functionalization for a leucylglycine-based molecule, one of two strategies is typically employed:

Introduction of a Functional Amino Acid: The sequence can be altered to include an amino acid with a reactive side chain. For example, replacing leucine with lysine would introduce a primary amine, or replacing it with cysteine would introduce a thiol group, both of which are readily used for bioconjugation.

Use of Non-canonical Amino Acids: A synthetic analog of leucine containing a reactive group (e.g., an azide (B81097) or alkyne for "click chemistry") can be incorporated during synthesis. beilstein-journals.org

These strategies allow for the site-specific attachment of leucylglycine derivatives to larger molecules, which is crucial for applications like creating antibody-drug conjugates or functionalizing surfaces with peptides. beilstein-journals.orgnih.gov

N-Terminal and C-Terminal Modifications for Probe Design

Purification and Isolation Techniques for Research-Grade this compound

The synthesis of this compound, whether through classical solution-phase methods or solid-phase strategies, yields a crude product containing not only the target dipeptide but also unreacted starting materials, reagents, and side-products. Achieving research-grade purity, typically exceeding 98%, necessitates robust purification and isolation protocols. The choice of technique is dictated by the scale of the synthesis, the nature of the impurities, and the required final purity. Early methods involved fractional precipitation with agents like ethanol (B145695) or ammonium (B1175870) sulfate, followed by dialysis, which could significantly increase purity. tandfonline.comtandfonline.com However, for obtaining high-purity material suitable for sensitive research applications, chromatographic techniques are indispensable.

Advanced Chromatographic Resolution of Dipeptide Mixtures

Chromatography is the cornerstone of modern peptide purification, offering high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase. For dipeptides like this compound, which exist as a racemic mixture of D-Leucylglycine and L-Leucylglycine, advanced chromatographic methods are essential not only for purification from synthetic by-products but also for the analytical or preparative resolution of its stereoisomers.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for peptide purification. renyi.huhplc.eu It separates molecules based on their hydrophobicity. renyi.hu The stationary phase is nonpolar, typically consisting of silica (B1680970) particles chemically modified with alkyl chains (e.g., C8 or C18), while the mobile phase is a polar solvent system, commonly a mixture of water and an organic solvent like acetonitrile (B52724). hplc.eu A gradient of increasing organic solvent concentration is used to elute the bound peptides in order of increasing hydrophobicity. renyi.hu For peptide separations, an ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution. hplc.eu

Key parameters in an RP-HPLC purification protocol for this compound can be manipulated to optimize separation, including the choice of column, mobile phase composition, gradient slope, and flow rate. renyi.hu

Chiral Chromatography is specifically employed for the separation of enantiomers. Since this compound is a mixture of two enantiomers, resolving them requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP). Several CSPs have been developed that can resolve dipeptide enantiomers. For instance, stationary phases based on poly(L-leucine) or poly(L-phenylalanine) have shown high enantioselectivity for dipeptide derivatives. nih.gov Another approach utilizes CSPs based on Cinchona alkaloids, which can separate various dipeptides, including aliphatic ones, under non-aqueous polar organic mobile phase conditions. u-szeged.hu The separation mechanism on these zwitterionic or anion-exchange type CSPs relies on multiple interactions, including electrostatic forces, between the chiral selector and the dipeptide enantiomers. u-szeged.hu

Supercritical Fluid Chromatography (SFC) represents a more advanced and "greener" alternative to HPLC. acs.org SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. CO2 is often mixed with a small amount of an organic modifier (e.g., methanol) and an additive (e.g., TFA). acs.org SFC can offer faster separations and reduced organic solvent consumption compared to HPLC, making it a sustainable choice for purification. acs.org

Table 1: Comparison of Advanced Chromatographic Techniques for this compound Purification
TechniquePrinciple of SeparationStationary Phase ExampleMobile Phase ExamplePrimary Application for this compound
RP-HPLCHydrophobicityC18-silicaWater/Acetonitrile gradient with 0.1% TFA hplc.euGeneral purification from synthetic impurities. mtoz-biolabs.com
Chiral HPLCEnantioselective InteractionsCinchona alkaloid-based zwitterionic CSP u-szeged.huMethanol (B129727)/Acetonitrile with acid/base additives u-szeged.huSeparation of D-Leucylglycine and L-Leucylglycine enantiomers.
SFCPolarity and Solvation in Supercritical FluidVarious, including chiral phasesSupercritical CO2 with Methanol modifier acs.orgFast, efficient, and "green" purification. acs.org

Spectroscopic Purity Assessment Methodologies

Following purification, the identity and purity of the isolated this compound must be rigorously confirmed. This is accomplished using a combination of spectroscopic techniques that provide orthogonal information on the compound's structure and the presence of any contaminants.

High-Performance Liquid Chromatography (HPLC) coupled with a detector is the standard method for determining peptide purity. mtoz-biolabs.com A sample of the purified product is injected into an analytical HPLC system, and the resulting chromatogram is analyzed. A pure compound should ideally present as a single, sharp peak. creative-proteomics.com Purity is calculated by taking the area of the target peptide peak as a percentage of the total area of all detected peaks. mtoz-biolabs.com UV detection is common, with the peptide bond showing strong absorbance around 220 nm. mtoz-biolabs.comcreative-proteomics.com

Mass Spectrometry (MS) provides precise molecular weight information, confirming the identity of the synthesized peptide. mtoz-biolabs.com When coupled with a chromatographic system (LC-MS), it becomes a powerful tool for both identification and purity assessment. researchgate.net For this compound (C8H16N2O3), the expected monoisotopic mass is 188.1161 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with very high accuracy. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions to confirm the peptide sequence (Leucine-Glycine). researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful analytical techniques for unambiguous structure elucidation. 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. This allows for the confirmation of the covalent structure of this compound and can also be used to detect and quantify impurities, even those that are structurally similar to the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the chiral (enantiomeric) purity of the dipeptide. This typically requires a derivatization step to make the dipeptide volatile. For instance, the dipeptide can be hydrolyzed back to its constituent amino acids, which are then derivatized and analyzed on a chiral GC column. cat-online.com This method can differentiate between racemization that occurred during synthesis versus during the analytical hydrolysis step itself. nih.gov

Table 2: Spectroscopic Methods for Purity and Identity Assessment of this compound
MethodInformation ProvidedKey Findings for this compound
HPLC-UVChromatographic purity (percentage) mtoz-biolabs.comQuantifies purity based on peak area at ~220 nm. creative-proteomics.com
LC-MSMolecular weight confirmation and impurity identification. researchgate.netConfirms expected mass (e.g., [M+H]+ at m/z 189.1234) and detects by-products. nih.gov
NMR (1H, 13C)Unambiguous structural confirmation and quantification of impurities.Provides a unique spectral fingerprint confirming the Leucyl-Glycine connectivity.
GC-MS (after derivatization)Enantiomeric purity (D/L ratio). nih.govDetermines the ratio of D-Leucylglycine to L-Leucylglycine in the sample. cat-online.com

Enzymatic Interactions and Biocatalytic Studies of Dl Leucylglycine

Substrate Specificity and Kinetic Analysis with Peptidases

The interaction between DL-Leucylglycine and peptidases is characterized by the enzyme's ability to recognize and cleave the peptide bond between the leucine (B10760876) and glycine (B1666218) residues. This specificity and the rate of this reaction are fundamental to understanding the enzyme's function.

Various peptidases exhibit the ability to hydrolyze this compound. Leucine aminopeptidase (B13392206) (LAP), an exopeptidase, is well-known for cleaving N-terminal amino acid residues, particularly leucine, from peptides and proteins. units.it The hydrolysis of leucylglycine was one of the first activities described for this class of enzymes, initially observed in extracts from pig intestinal mucosa. units.it

Studies on peptidases from different sources have quantified their activity on leucylglycine. For instance, yeast dipeptidase demonstrates zero-order kinetics in the hydrolysis of L-leucylglycine under specific experimental conditions. frontiersin.org Aminopeptidase B from Escherichia coli has also been studied, and its kinetic parameters for leucylglycine hydrolysis have been determined. nih.gov Similarly, peptidases from fungi like Aspergillus oryzae show significant hydrolytic activity toward this dipeptide. nih.govnih.gov The kinetic parameters, which describe the efficiency and affinity of an enzyme for its substrate, are often determined using the Michaelis-Menten model. This model relates the reaction velocity to the substrate concentration. researchgate.netnih.gov

Below is a table summarizing kinetic data for the hydrolysis of leucylglycine by various enzymes.

Enzyme SourceEnzyme NameKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Optimal pHReference
Human ErythrocytesDipeptidase3.5 ± 0.6--- nih.gov
Escherichia coli K-12Aminopeptidase B--Much larger for cysteinylglycine (B43971) than leucylglycine- nih.gov
Leishmania speciesLeucyl Aminopeptidase--~63 (for L-leucyl-7-amido-4-methylcoumarin)8.5 researchgate.net
Porcine KidneyLeucine Aminopeptidase---~9.1 nih.gov

Data for Vmax and kcat are often highly dependent on specific assay conditions and enzyme purity, and are not always reported in the same units.

The hydrolysis of this compound can be inhibited by various compounds, which provides valuable information about the active site and catalytic mechanism of the responsible peptidases. Studies on yeast dipeptidase found that its ability to hydrolyze leucylglycine was inhibited by several substances, including sodium sulfide (B99878) (Na2S), potassium cyanide (KCN), cysteine, and chelating agents like diethyl dithiocarbamate (B8719985) and versene. frontiersin.org

Peptidases from Aspergillus oryzae that act on leucylglycine are notably inhibited by chelating agents such as ethylenediaminetetraacetic acid (EDTA) and o-phenanthroline. nih.govnih.gov This suggests that these enzymes are metalloenzymes, requiring a metal ion for their activity, which is sequestered by the chelating agent. Furthermore, a derivative of the dipeptide, N-bromoacetyl-D-leucylglycine, has been identified as an irreversible inhibitor of peptidases. mdpi.com

Enzyme SourceInhibitorType of InhibitionReference
YeastNa2S, KCN, Cysteine, Hydrazine, Phenylhydrazine, Thioglycolic acid, Hydroxyquinoline, Diethyl dithiocarbamate, Versene, Mg++ ions- frontiersin.org
Aspergillus oryzaeEDTA, o-phenanthroline, OxineInhibition by chelating agents nih.govnih.gov
General PeptidasesN-bromoacetyl-D-leucylglycine- mdpi.com
Leishmania speciesBestatin, Apstatin, Actinonin, Arphamenine A, L-leucinolCompetitive researchgate.net

Dipeptidase Activity Profiling and Michaelis-Menten Kinetics

Structural Determinants of Enzyme-Dipeptide Recognition

Understanding how an enzyme specifically recognizes and binds this compound requires detailed structural information of the enzyme-substrate complex. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal for this purpose, complemented by computational approaches.

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including complex proteins like enzymes. oatext.com By crystallizing an enzyme in the presence of a substrate or an inhibitor, researchers can visualize the precise interactions within the active site that are responsible for binding and catalysis. researchgate.net While crystal structures for numerous peptidases exist, a publicly available structure of an enzyme in a complex specifically with this compound is not readily found. However, studies on related peptidases with other ligands reveal key features, such as the residues that form the binding pocket and the metal ions involved in catalysis. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool for studying enzyme-ligand interactions in solution, providing information on the dynamics of the complex. nih.gov NMR can be used to monitor the hydrolysis of dipeptides by intact cells and their lysates, and to determine kinetic parameters. nih.gov It can also detect the binding of ligands to an enzyme by observing changes in the chemical shifts of the ligand or protein upon complex formation. While specific NMR studies detailing the binding of this compound to a peptidase active site are not prominent in the literature, the methodology is well-established for characterizing such interactions.

In the absence of direct experimental structures, computational modeling techniques such as molecular docking and molecular dynamics simulations are invaluable. These methods predict how a ligand like this compound fits into the active site of a peptidase and the nature of the interactions that stabilize the complex.

Molecular docking can screen large libraries of compounds to identify potential inhibitors or substrates for an enzyme. For peptidases like leucine aminopeptidase, docking studies have identified key hydrogen bonding and hydrophobic interactions between ligands and essential amino acid residues (e.g., Lys260, Asp265, Arg346) and the catalytic zinc ions in the active site. Such models can be used to rationalize the substrate specificity of the enzyme and to design novel inhibitors. These computational approaches provide a detailed, albeit theoretical, picture of the binding mode of dipeptides and help in understanding the catalytic mechanism at a molecular level.

Crystallographic and NMR Studies of Enzyme-DL-Leucylglycine Complexes

Role of this compound in Enzyme Activation and Regulation

While often studied as a substrate, the components of dipeptide hydrolysis or the dipeptide itself can influence enzyme activity through activation or regulation. Allosteric regulation, where a molecule binds to a site other than the active site to modulate activity, is a key mechanism in controlling metabolic pathways. frontiersin.orgnih.govmdpi.com

Several studies have shown that the activity of peptidases that hydrolyze leucylglycine is significantly affected by divalent metal ions. Leucylglycine dipeptidase from Aspergillus oryzae is markedly activated by zinc (Zn++) and cobalt (Co++) ions. nih.govnih.gov Similarly, yeast dipeptidase activity towards leucylglycine is activated by ferrous ions (Fe++). frontiersin.org These metal ions are often essential cofactors, playing a structural role or participating directly in the catalytic mechanism. Their presence can be considered a form of enzyme activation.

There is no direct evidence to suggest that this compound itself acts as a common allosteric regulator. frontiersin.orgnih.gov Allosteric regulators are typically molecules involved in a metabolic pathway that provide feedback to control the flux through that pathway. frontiersin.org While dipeptides can be involved in such pathways, the primary role of this compound in the reviewed literature is that of a substrate used to characterize the activity of various peptidases.

Investigating Novel Biocatalytic Pathways Involving this compound

The exploration of novel biocatalytic pathways for dipeptides such as this compound is a burgeoning field of research, moving beyond traditional hydrolysis studies to uncover new synthetic and functional applications. Scientists are increasingly focused on designing and implementing innovative enzymatic systems to produce, modify, and utilize this dipeptide in unique ways. This involves leveraging whole-cell biocatalysts and isolated enzymes to create pathways for producing valuable chemicals, functional materials, and understanding metabolic processes. d-nb.info

A foundational aspect of this compound's enzymatic interaction is its hydrolysis by aminopeptidases. Leucyl aminopeptidases (LAPs), for instance, are well-documented for their ability to cleave the peptide bond of L-leucylglycine. researchgate.netresearchgate.net Research on LAPs from various plant sources, such as kidney bean and squash, has shown that these metalloenzymes are stimulated by divalent metal ions like Mg²⁺ and Mn²⁺ and exhibit optimal activity at alkaline pH. researchgate.netresearchgate.net Evidence from squash cotyledons suggested the presence of a specific peptidase that hydrolyzed L-leucylglycine more rapidly than other known enzymes in the tissue, indicating the existence of specialized biocatalytic systems in nature. researchgate.net

Table 1: Enzymatic Hydrolysis of Leucylglycine by Plant-Derived Leucyl Aminopeptidases (LAPs)

Enzyme SourceOptimal pHActivating Metal IonsKey Research FindingReference
Kidney Bean LAP~9.3 (Mn²⁺ activated)Mg²⁺, Mn²⁺The rate of peptide hydrolysis is influenced by the P1 and P2 amino acid residues. researchgate.net
Squash Cotyledon PeptidaseNot DeterminedNot SpecifiedA distinct peptidase was identified that hydrolyzed L-leucylglycine more rapidly than other peptidases present. researchgate.net
General Swine Kidney LAP~9.1 (Mn²⁺ activated)Mn²⁺, Mg²⁺The optimal pH for hydrolysis of leucylglycine with Mn²⁺ activation is near 9.1. researchgate.net

Building on this, novel research is exploring the integration of dipeptides into dynamic systems. One innovative approach involves the transient formation of self-assembling nanostructures driven by competing enzymatic reactions. nih.gov In a model system using tripeptides, the enzyme α-chymotrypsin was used to both form and hydrolyze peptides, leading to the temporary creation of supramolecular structures. nih.gov This concept of biocatalytic pathway selection, where the kinetics of enzymatic synthesis and degradation control the lifetime of a functional nanostructure, represents a frontier for this compound. Such pathways could be designed to control the assembly and disassembly of materials for applications in biomedicine or nanotechnology.

Furthermore, the discovery of leucylglycine as a natural metabolite in plants points to uncharacterized biosynthetic and degradation pathways. A metabolomic analysis of Ornithogalum caudatum (Sea Onion) at different growth stages revealed that the concentration of leucylglycine significantly decreases as the plant ages. acs.org This finding strongly suggests the presence of active enzymatic pathways that regulate the levels of this dipeptide, although the specific enzymes and metabolic routes remain to be identified.

Table 2: Relative Abundance of Leucylglycine in Ornithogalum caudatum at Different Growth Years

Growth StageRelative Concentration of LeucylglycineImplicationReference
1 Year (Y1)Baseline (High)The decreasing concentration suggests active metabolic consumption or conversion of leucylglycine as the plant matures, indicating a defined biological pathway. acs.org
3 Years (Y3)Significantly Reduced vs. Y1
5 Years (Y5)Significantly Reduced vs. Y1

The chiral nature of this compound, a racemic mixture of D-Leucylglycine and L-Leucylglycine, opens another avenue for novel biocatalysis. The development of stereospecific enzymatic pathways could allow for the selective synthesis of one enantiomer or the conversion of the racemic mixture into a single, desired stereoisomer. europa.eu This can be achieved through dynamic kinetic resolution or the use of chiral-selective enzymes such as D- or L-amino acid oxidases, which act on the constituent amino acids. europa.euacs.org The ability to produce enantiomerically pure dipeptides is crucial for pharmaceutical applications where stereochemistry dictates efficacy and safety. chemimpex.com The design of whole-cell biocatalysts, for example in engineered E. coli, could provide a self-sufficient system for such stereoselective transformations, offering a green and efficient alternative to traditional chemical synthesis. d-nb.info

Biological Transport, Cellular Uptake, and Distribution Mechanisms of Dl Leucylglycine

Characterization of Peptide Transporter Systems (e.g., PepT1, PepT2) for Dipeptides

The transport of di- and tripeptides across biological membranes is primarily mediated by proton-coupled oligopeptide transporters (POTs or PepTs), a part of the Solute Carrier (SLC) superfamily. mdpi.com The two most extensively studied isoforms are PepT1 (SLC15A1) and PepT2 (SLC15A2), which play crucial roles in the absorption of dietary peptides in the small intestine and the reabsorption of peptides in the kidneys. mdpi.comnih.govphysiology.org

PepT1 is characterized as a high-capacity, low-affinity transporter, meaning it can move large quantities of peptides but requires higher concentrations to do so effectively. physiology.orgsolvobiotech.com It is predominantly expressed in the apical membrane of enterocytes in the small intestine and to a lesser extent in the S1 segment of renal proximal tubules. solvobiotech.comresearchgate.net Conversely, PepT2 is a low-capacity, high-affinity transporter, capable of binding and transporting peptides at much lower concentrations. physiology.orgresearchgate.net Its expression is prominent in the kidneys, where it works in concert with PepT1 to conserve peptide-bound amino acids, and it is also found in other tissues, including the brain. nih.govphysiology.orgresearchgate.net Both transporters are responsible for the uptake of a vast array of di- and tripeptides, as well as peptidomimetic drugs like β-lactam antibiotics and ACE inhibitors. mdpi.comnih.gov

TransporterAffinityCapacityPrimary Location
PepT1 LowHighSmall Intestine, Kidney (S1 segment)
PepT2 HighLowKidney, Brain

In Vitro Membrane Transport Assays and Flux Measurements

To study the interaction of dipeptides like DL-leucylglycine with peptide transporters, researchers utilize various in vitro assays. nih.gov These assays are critical for determining if a compound is a substrate or inhibitor of a specific transporter. nih.govnih.gov Common methods include:

Cell-based assays: These functional assays employ cell lines that naturally or recombinantly express the transporter of interest (e.g., Caco-2 cells, which express PepT1). nih.govresearchgate.net By measuring the uptake of a labeled compound (like radiolabeled this compound) into these cells over time, researchers can determine transport kinetics. researchgate.net

Membrane vesicle assays: This technique uses membrane preparations from cells overexpressing a specific transporter. solvobiotech.com These inside-out vesicles allow for the direct measurement of substrate translocation across the membrane, which is particularly useful for studying efflux transporters. solvobiotech.com

ATPase assays: This method is based on the principle that the transport process of many ABC transporters is coupled with ATP hydrolysis. An increase in ATPase activity in the presence of a test compound suggests it is a transported substrate. solvobiotech.com

Flux measurements in these assays quantify the rate of transport. For instance, studies with everted rings of the small intestine have been used to measure the uptake of glycyl-L-leucine, a related dipeptide. nih.gov Such experiments can reveal the sodium dependency and competitive inhibition of transport, providing insights into the underlying mechanisms. nih.gov

Expression and Functional Analysis of Transporters with this compound Substrate

The functional analysis of transporters with a specific substrate involves expressing the transporter in a model system, such as Xenopus oocytes or mammalian cell lines, and then measuring the uptake of the substrate. nih.govplos.orgfrontiersin.orgpeerj.com For this compound, this would involve incubating the expression system with the dipeptide and measuring its intracellular accumulation.

Studies on similar dipeptides have shown that their transport is often pH-dependent, a characteristic feature of the proton-coupled mechanism of PepT1 and PepT2. researchgate.net For example, the uptake of cyclic dipeptides has been shown to be inhibited by Glycylsarcosine, a classic PepT1 substrate, indicating a shared transport pathway. researchgate.net The functional expression of transporters like LAT1 and LAT2 has been examined using radiolabeled L-leucine, demonstrating the utility of such approaches in characterizing amino acid and peptide transport. nih.govnih.gov

Cellular Internalization Pathways and Efflux Mechanisms

Once at the cell surface, the internalization of dipeptides like this compound is primarily mediated by the aforementioned peptide transporters. However, other pathways can also be involved in the cellular uptake of molecules. These include various forms of endocytosis, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. elifesciences.orgnih.gov The specific pathway utilized can depend on the physicochemical properties of the molecule and the cell type.

Efflux pumps, which are often ABC transporters, play a crucial role in extruding substances from the cell. solvobiotech.comgoogle.com These pumps can reduce the intracellular concentration of drugs and other xenobiotics, contributing to phenomena like multidrug resistance in cancer cells. While the direct interaction of this compound with specific efflux pumps is not extensively detailed, the general mechanisms of cellular efflux are well-established. For instance, the Tet38 efflux pump in Staphylococcus aureus has been studied for its role in drug efflux and host cell internalization. asm.org

Tissue Distribution and Localization Studies of Administered Dipeptides in Research Models

Following administration, the distribution of dipeptides in the body is influenced by their absorption, transport across various tissues, and metabolism. Radiolabeled absorption, distribution, metabolism, and excretion (ADME) studies are instrumental in tracking the fate of these compounds in vivo. nih.govresearchgate.net

For example, a study on the closely related amino acid, 14C-leucine, in rats revealed that after oral administration, radioactivity was primarily distributed to the skin, skeletal muscle, and liver. nih.gov Such studies also identify major metabolites; in the case of leucine (B10760876), these include α-ketoisocaproic acid and β-hydroxy-β-methylbutyrate (HMB). nih.govresearchgate.net Interestingly, glycyl leucine was identified as a novel metabolite in the urine, indicating that dipeptide formation can be a metabolic route. nih.govresearchgate.net

Studies on cyclo(L-leucylglycine) in rats have shown rapid absorption from the intestine into the portal vein, with the compound remaining largely intact. cdnsciencepub.com The maximal absorptive capacity was observed in the duodenum and upper jejunum. cdnsciencepub.com This highlights the efficiency of intestinal dipeptide transport systems in mediating the uptake of these molecules into the systemic circulation.

Influence of Stereochemistry on Transport Efficiency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact biological activity, including transport across cell membranes. slideshare.net Many transport systems exhibit stereoselectivity, preferentially binding and transporting one stereoisomer over another. slideshare.netescholarship.org

The intestinal dipeptide transport system is known to be stereoselective. For instance, in the case of the antibiotic cefalexin, which exists as two diastereoisomers, the L-epimer shows a higher affinity for the transporter than the D-cefalexin. slideshare.netoup.com However, the L-epimer is also more susceptible to enzymatic degradation in the intestinal wall. slideshare.netoup.com This demonstrates that both transport and metabolism can be influenced by the stereochemistry of a compound.

Metabolic Fates and Degradation Pathways of Dl Leucylglycine in Biological Systems

Hydrolysis and Catabolism by Intracellular and Extracellular Peptidases

The initial and most critical step in the metabolism of DL-Leucylglycine is its hydrolysis, a process catalyzed by a class of enzymes known as peptidases. This cleavage of the peptide bond releases the individual amino acids, L-leucine and glycine (B1666218), making them available for other cellular processes.

Identification of Major Metabolic Enzymes

The breakdown of leucylglycine is facilitated by various peptidases present in different tissues and organisms. Research has identified several key enzymes involved in this process:

Dipeptidases: These enzymes are specialized in cleaving the peptide bond of dipeptides. Studies have shown that dipeptidases from various sources, including yeast and the mold Aspergillus oryzae, can effectively hydrolyze leucylglycine. semanticscholar.orgtandfonline.comtandfonline.com The activity of these enzymes can be influenced by the presence of metal ions. For instance, dipeptidase from Aspergillus oryzae requires zinc ions (Zn++) for the hydrolysis of leucylglycine. tandfonline.comtandfonline.com

Leucyl-Leucine Hydrolases: Enzymes from the bacterium Agrobacterium radiobacter have been shown to participate in the metabolism of cyclic dipeptides, including those containing leucine (B10760876) and glycine. researchgate.net

Aminopeptidases: While primarily acting on longer peptides, some aminopeptidases may also exhibit activity towards dipeptides like leucylglycine.

Intestinal Peptidases: In mammals, the small intestine is a major site of peptide digestion. Peptidases located on the brush border membrane and within the intestinal cells (cytosolic peptidases) are responsible for hydrolyzing di- and tripeptides absorbed from the diet. nih.gov Studies with rat jejunum have indicated that leucine-containing peptides are hydrolyzed before being transported into the intestinal cells. nih.gov

The table below summarizes some of the key enzymes and their roles in this compound hydrolysis.

Enzyme/Enzyme ClassSource Organism/TissueActivators/InhibitorsRole in this compound Metabolism
DipeptidaseAspergillus oryzaeActivated by Zn++Hydrolyzes the peptide bond of leucylglycine. tandfonline.comtandfonline.com
DipeptidaseYeastActivated by Fe++ ions and dihydroxyphenylalanine. semanticscholar.orgCatalyzes the hydrolysis of leucylglycine. semanticscholar.org
Leucylglycine HydrolaseAgrobacterium radiobacterNot specifiedParticipates in the metabolism of related cyclic dipeptides. researchgate.net
Intestinal PeptidasesRat JejunumpH-dependentHydrolyzes leucylglycine prior to amino acid transport. nih.gov

Isotopic Labeling Studies to Trace Degradation Products

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. chempep.comthermofisher.com By replacing an atom in a molecule with its heavier, non-radioactive isotope (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N), researchers can follow the path of the labeled molecule and its breakdown products through various metabolic pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR). chempep.comnih.govacs.org

While specific isotopic labeling studies exclusively on this compound are not extensively detailed in the provided search results, the principles of this methodology are well-established for amino acids and peptides. nih.govacs.orgresearchgate.net For example, studies using ¹³C-labeled amino acids have been instrumental in quantifying their incorporation into proteins and their catabolism. nih.govacs.org A study involving the intravenous administration of glycyl-leucine in rats showed a rapid disappearance from the plasma and an increase in the tissue concentrations of glycine and leucine, indicating efficient hydrolysis. portlandpress.com

A hypothetical isotopic labeling study of this compound could involve:

Synthesizing this compound with a labeled leucine (e.g., ¹³C₆-L-leucine) or glycine (e.g., ¹⁵N-glycine).

Introducing the labeled dipeptide into a biological system (e.g., cell culture, animal model).

Tracking the appearance of the isotopic label in downstream metabolites using mass spectrometry. This would allow for the direct measurement of the rate of hydrolysis and the flux of the constituent amino acids into their respective metabolic pathways.

Role of Constituent Amino Acids in Downstream Metabolism

Once hydrolyzed, the constituent amino acids, leucine and glycine, enter the general amino acid pool and participate in a wide array of metabolic processes. youtube.comlibretexts.org

Leucine Metabolism: Leucine is a branched-chain amino acid (BCAA) and is exclusively ketogenic, meaning its breakdown primarily yields acetyl-CoA and acetoacetate. wikipedia.org These molecules can be used for the synthesis of ketone bodies or can enter the citric acid cycle for energy production. The metabolism of leucine occurs in many tissues, but predominantly in muscle, adipose tissue, and the liver. wikipedia.org Leucine also plays a crucial role in promoting protein synthesis through the activation of the mechanistic target of rapamycin (B549165) (mTOR) pathway. wikipedia.org

Glycine Metabolism: Glycine is a non-essential amino acid with diverse metabolic roles. nih.gov It is a precursor for the synthesis of several important biomolecules, including:

Proteins: As a fundamental building block. nih.gov

Glutathione: A major antioxidant. nih.gov

Purines: The building blocks of DNA and RNA. youtube.com

Heme: A component of hemoglobin and cytochromes. youtube.com

Creatine: An important molecule for energy storage in muscle. youtube.com

Glycine can also be interconverted with another amino acid, serine, and its nitrogen can be transferred to other molecules through transamination reactions. nih.gov

Interconversion and Anabolic Pathways Involving Leucylglycine Moieties

Anabolic pathways are metabolic processes that build complex molecules from simpler ones, requiring an input of energy. pressbooks.pubthoughtco.com The formation of dipeptides from amino acids is an example of an anabolic reaction. thoughtco.combyjus.com While the primary metabolic fate of this compound is catabolic (breakdown), the reverse reaction, the synthesis of leucylglycine from leucine and glycine, is an anabolic process that occurs during protein synthesis.

The direct interconversion or utilization of the intact leucylglycine dipeptide in other anabolic pathways is not a major metabolic route. Dipeptides are generally considered short-lived intermediates that are rapidly hydrolyzed into their constituent amino acids. hmdb.cachemfont.ca However, some studies suggest that certain dipeptides may have signaling roles. hmdb.ca In specific contexts, such as in certain microorganisms, dipeptides can be taken up and then either hydrolyzed intracellularly or potentially modified. annualreviews.org

Excretion and Elimination Routes of Dipeptide Metabolites

The elimination of waste products from metabolism is essential for maintaining homeostasis. In the case of this compound, the primary metabolites are its constituent amino acids.

Amino Acid Reabsorption: In healthy individuals, amino acids that are filtered by the kidneys are almost completely reabsorbed back into the bloodstream in the renal tubules. researchgate.net Typically, the fractional excretion of amino acids is less than 0.5% of the filtered load. researchgate.net

Urea (B33335) Cycle: Excess nitrogen from amino acid catabolism is converted into urea in the liver and then excreted in the urine. nih.gov Studies tracking ¹⁵N-glycine have shown that a significant portion of the nitrogen is incorporated into urea. nih.gov

Dipeptide Excretion: The excretion of intact dipeptides in the urine is generally very low in healthy individuals due to efficient hydrolysis and reabsorption mechanisms in the kidneys. portlandpress.com However, in certain conditions or when dipeptides are administered intravenously at high concentrations, a small amount may be excreted. portlandpress.com For instance, a study in rats showed that only trace amounts of intravenously administered glycyl-leucine were excreted in the urine. portlandpress.com In contrast, dipeptides that are more resistant to hydrolysis, such as glycylsarcosine, are excreted to a much larger extent. portlandpress.com

The table below outlines the primary excretion routes for metabolites of this compound.

MetabolitePrimary Excretion RouteKey Processes
LeucineMinimal excretion as the amino acid itself.Efficient reabsorption in the kidneys. researchgate.net Nitrogen is incorporated into urea for excretion. nih.gov
GlycineMinimal excretion as the amino acid itself.Efficient reabsorption in the kidneys. researchgate.net Nitrogen is incorporated into urea for excretion. nih.gov
UreaUrineSynthesized in the liver from excess amino acid nitrogen. nih.gov
Intact DipeptideMinimal to none in healthy individuals.Efficient hydrolysis by peptidases and reabsorption. portlandpress.comresearchgate.net

Advanced Structural and Conformational Analysis of Dl Leucylglycine

High-Resolution Spectroscopic Investigations

Spectroscopic methods are indispensable for probing the molecular structure of DL-leucylglycine at an atomic level. These techniques provide detailed insights into its conformation, chirality, and the intricate network of non-covalent interactions that govern its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. copernicus.org For this compound, ¹H and ¹³C NMR studies provide a wealth of information regarding the conformational preferences of the peptide backbone and the leucine (B10760876) side chain. oup.com

Key NMR parameters, such as chemical shifts, scalar coupling constants (J-couplings), and Nuclear Overhauser Effects (NOEs), are sensitive to the dihedral angles (φ, ψ, and ω) that define the backbone conformation and the χ angles for the side chain. oup.com For instance, the vicinal coupling constant between the alpha-proton and the beta-protons of the leucine residue can reveal the population of different rotamers of the side chain. rsc.org Studies on similar dipeptides have shown that the formation of a peptide bond significantly alters the chemical shifts of the constituent amino acid protons, indicating a distinct electronic environment in the dipeptide compared to the free amino acids. oup.com The presence of both D- and L-isomers in this compound can lead to the observation of separate signals for each diastereomer, providing a means to study their individual conformational behaviors in solution. oup.com

Table 1: Representative ¹H NMR Chemical Shift Ranges for Dipeptides This table is illustrative and actual values for this compound may vary based on solvent and experimental conditions.

ProtonTypical Chemical Shift Range (ppm)
Amide NH7.5 - 8.5
Leucine α-CH3.9 - 4.5
Glycine (B1666218) α-CH₂3.5 - 4.0
Leucine β-CH₂1.5 - 1.8
Leucine γ-CH1.4 - 1.7
Leucine δ-CH₃0.8 - 1.0

X-ray Crystallography for Solid-State Structural Elucidation

The crystal structure would also elucidate the intermolecular interactions, such as hydrogen bonds between the amide and carboxyl groups, which stabilize the crystal packing. nih.gov The presence of both enantiomers in the crystal lattice of this compound could result in either a racemic compound or a conglomerate, and X-ray crystallography can distinguish between these possibilities. While the crystal structure of L-lysine was the last of the 20 common amino acids to be determined due to difficulties in obtaining suitable crystals, techniques now exist to work with microcrystalline powders. cardiff.ac.uk

Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure Insights

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. harvard.edu It is an invaluable tool for studying the secondary structure of peptides and proteins. nih.gov Since this compound contains a chiral center at the α-carbon of the leucine residue, it is CD active.

The far-UV CD spectrum (typically 190-250 nm) is sensitive to the conformation of the peptide backbone. harvard.edu Characteristic CD signals can indicate the presence of ordered secondary structures like β-turns or random coil conformations. libretexts.org For a small dipeptide like this compound, the CD spectrum would likely be dominated by signals corresponding to a disordered or random coil structure in solution, though the presence of specific turn-like conformations cannot be ruled out without experimental data. libretexts.org Analysis of the CD spectrum can provide qualitative and sometimes quantitative information about the conformational ensemble of the dipeptide in different solvent environments. bbk.ac.uk

Table 2: Characteristic Far-UV CD Spectral Features for Protein Secondary Structures

Secondary StructureWavelength (nm) and Sign of Cotton Effect
α-HelixNegative bands at ~222 nm and ~208 nm, positive band at ~193 nm
β-SheetNegative band at ~218 nm, positive band at ~195 nm
Random CoilLow ellipticity above 210 nm, negative band near 195 nm

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the chemical bonds and functional groups within a molecule. wikipedia.orglibretexts.orgtanta.edu.eg These methods are particularly useful for studying the peptide backbone and the extent of hydrogen bonding. msu.edu A molecule with 'n' atoms has 3n-6 fundamental vibrational modes (3n-5 for linear molecules). libretexts.orgmsu.edu

In the IR and Raman spectra of this compound, characteristic bands corresponding to the amide group (Amide I, II, and III bands), carboxylic acid, and amine groups can be identified. The Amide I band (primarily C=O stretching) is particularly sensitive to the secondary structure and hydrogen bonding. core.ac.uk For example, a shift in the Amide I frequency can indicate the strength and nature of hydrogen bonds formed by the peptide carbonyl group. spectroscopyonline.com Similarly, the N-H stretching vibrations provide direct evidence of hydrogen bonding involving the amide proton. ias.ac.in Raman spectroscopy is especially useful for studying aqueous solutions due to the weak Raman scattering of water. acs.orgnih.gov

Table 3: Key Vibrational Frequencies in Peptides

Vibrational ModeApproximate Frequency Range (cm⁻¹)Description
N-H Stretch3200 - 3400Stretching of the amide N-H bond
C=O Stretch (Amide I)1600 - 1700Stretching of the peptide carbonyl bond
N-H Bend (Amide II)1510 - 1580Bending of the N-H bond and stretching of the C-N bond
C-N Stretch (Amide III)1220 - 1300Combination of C-N stretching and N-H bending

Molecular Dynamics Simulations and Computational Conformation Prediction

Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful complement to experimental techniques by offering a dynamic, atomic-level view of molecular behavior.

Force Field Parameterization for Dipeptide Systems

Molecular dynamics simulations rely on a set of parameters known as a force field to describe the potential energy of a system as a function of its atomic coordinates. wustl.edu The accuracy of an MD simulation is highly dependent on the quality of the force field used. nsf.gov For dipeptides like this compound, force fields such as AMBER, CHARMM, GROMOS, and OPLS have been developed and refined over the years. wustl.edunih.gov

The parameterization process for these force fields involves fitting the potential energy functions to a combination of experimental data (e.g., from X-ray crystallography and NMR) and high-level quantum mechanical calculations. nih.gov For dipeptides, particular attention is paid to accurately reproducing the torsional energy profiles of the backbone dihedral angles (φ and ψ) and the side-chain dihedral angles (χ). sjtu.edu.cn The development of residue-specific force fields and the inclusion of terms like correctional maps (CMAPs) have significantly improved the ability of simulations to accurately model the conformational preferences of both folded and disordered peptides. nih.govsjtu.edu.cn The choice of water model in the simulation also has a significant impact on the conformational sampling of the dipeptide. nsf.govnih.gov

Table 4: Common Biomolecular Force Fields for Peptide Simulation

Force FieldKey Features
AMBERWidely used for proteins and nucleic acids, with continuous refinement of parameters.
CHARMMKnown for its detailed parameterization and the inclusion of CMAP corrections for improved backbone representation.
GROMOSParameterized to reproduce thermodynamic data, particularly solvation free energies. nih.gov
OPLSOptimized for condensed-phase properties, with all-atom (OPLS-AA) and united-atom (OPLS-UA) versions.

Conformational Sampling and Free Energy Landscape Analysis

The exploration of the conformational space available to this compound is accomplished through computational methods such as enhanced conformational sampling. nih.govnih.govresearchgate.net These techniques are designed to overcome the energy barriers that separate different conformational states, allowing for a thorough exploration of the molecule's potential shapes. nih.govresearchgate.net By systematically sampling these conformations, a free energy landscape can be constructed. nih.govbiorxiv.org This landscape provides a visual representation of the relative stability of different conformations, with low-energy regions corresponding to more stable and thus more probable structures. nih.govbiorxiv.org

The free energy landscape of a dipeptide is typically defined by the dihedral angles of its backbone, namely phi (φ) and psi (ψ). nih.gov For this compound, additional degrees of freedom are introduced by the chi (χ) angles of the leucine side chain. The analysis of this multi-dimensional landscape reveals the most stable conformations, which often include extended structures and various types of β-turns. nih.gov The relative populations of these conformations are determined by their respective free energies, which are influenced by a combination of intramolecular interactions, such as hydrogen bonds and steric hindrance, and interactions with the surrounding environment. researchgate.netresearchgate.net

Advanced molecular dynamics simulations, such as metadynamics, are powerful tools for mapping these complex energy landscapes. elifesciences.org These methods can reveal not only the major stable conformations but also transiently populated states that may be important for the molecule's function. elifesciences.org The resulting free energy surface provides a quantitative measure of the conformational preferences of the dipeptide. elifesciences.org

Computational MethodKey Information ObtainedRelevance to this compound
Enhanced Conformational Sampling (e.g., Multicanonical MD)Exploration of a wide range of molecular conformations, overcoming energy barriers. nih.govnih.govAllows for a comprehensive survey of the possible shapes of this compound.
Free Energy Landscape Analysis (e.g., Potential of Mean Force)Provides a map of the relative stability of different conformations. nih.govbiorxiv.orgIdentifies the most probable and energetically favorable structures of the dipeptide.
MetadynamicsEfficiently samples complex energy landscapes and identifies transition pathways between states. elifesciences.orgCan reveal the dynamic interconversion between different conformations of this compound.

Influence of Solvent Environment on Dipeptide Conformation

The conformational preferences of dipeptides like this compound are profoundly influenced by the surrounding solvent. researchgate.netnih.govnih.gov The balance between intramolecular interactions and interactions with solvent molecules dictates the final conformational ensemble. researchgate.net

In the gas phase, where intermolecular interactions are absent, the conformational landscape of dipeptides is often dominated by structures that are stabilized by intramolecular hydrogen bonds, such as the C5 and C7 conformations. researchgate.net However, in a polar solvent like water, the situation changes dramatically. researchgate.netaip.org Water molecules can form hydrogen bonds with the peptide backbone, effectively competing with and disrupting the intramolecular hydrogen bonds. researchgate.net This leads to a stabilization of more extended conformations, such as the polyproline II (PPII) and α-helical (αR) structures, which are not typically stable in the gas phase. researchgate.netaip.org

The nature of the solvent has a significant impact on the conformational equilibrium. For instance, studies on similar dipeptides have shown that in a non-polar solvent like chloroform, more compact, internally hydrogen-bonded structures are favored. nih.govrsc.org In contrast, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and polar protic solvents like methanol (B129727) and water promote more extended conformations. nih.govrsc.org This is due to the varying ability of the solvent to solvate the different parts of the dipeptide and to form hydrogen bonds. researchgate.net The interplay between the internal energy of the dipeptide and the solute-solvent interaction energy ultimately determines the relative stability of the different conformers. researchgate.net

SolventGeneral Effect on Dipeptide ConformationPredominant Conformations (in similar systems)
Gas PhaseFavors intramolecularly hydrogen-bonded structures. researchgate.netC5, C7 researchgate.net
Water (Polar Protic)Stabilizes extended conformations through intermolecular hydrogen bonding. researchgate.netaip.orgPolyproline II (PPII), α-helix (αR) researchgate.netaip.org
Chloroform (Non-polar)Promotes compact, internally hydrogen-bonded structures. nih.govrsc.orgC7eq nih.gov
Dimethyl Sulfoxide (DMSO) (Polar Aprotic)Favors a mixture of conformations, including β-hairpin and Ω-shape structures. rsc.orgβ-hairpin, Ω-shape rsc.org
Methanol (Polar Protic)Promotes a mix of conformations, similar to DMSO. rsc.orgβ-hairpin, Ω-shape rsc.org

Stereochemical Implications for Biological Activity and Recognition

The stereochemistry of a molecule is a critical determinant of its biological activity. nih.govnih.gov In the case of dipeptides, the specific arrangement of atoms in three-dimensional space can profoundly influence how they interact with biological targets such as receptors and enzymes. nih.govnih.gov this compound, being a racemic mixture of D-leucylglycine and L-leucylglycine, introduces an additional layer of complexity.

The chirality of the constituent amino acids plays a pivotal role in biological recognition processes. nih.govacs.org Biological systems are inherently chiral and often exhibit a high degree of stereospecificity. tubitak.gov.tr For instance, the transport of molecules across cell membranes can be mediated by stereoselective transporter proteins. nih.gov This means that one stereoisomer may be readily transported into a cell while the other is not, leading to significant differences in their biological effects. nih.gov

Furthermore, the interaction of a dipeptide with a protein binding site is highly dependent on a precise "snugness of fit," where the three-dimensional shape of the ligand complements that of the receptor. tubitak.gov.tr Even subtle changes in stereochemistry can alter this fit, leading to a loss or modification of biological activity. nih.gov The inflammatory potential of muramyl dipeptides, for example, has been shown to be dependent on the stereochemistry of the first amino acid in the peptide chain. nih.gov

The presence of both D- and L-isomers in this compound means that it has the potential to interact with a wider range of biological targets, or that the two isomers may have distinct, or even opposing, biological activities. The L-isomer may interact with systems that recognize L-amino acids, while the D-isomer could interact with different targets or act as an inhibitor. Therefore, understanding the stereochemical implications is essential for predicting the biological role and potential therapeutic applications of this dipeptide.

Interactions of Dl Leucylglycine with Biological Macromolecules and Assemblies

Binding Studies with Non-Enzymatic Proteins

The interaction of small peptides like DL-leucylglycine with non-enzymatic proteins is a crucial area of study. While much research focuses on enzymatic cleavage of peptides, non-covalent binding events are also significant. These interactions can modulate protein function, influence transport processes, or affect the protein's conformation.

Equilibrium Dialysis and Surface Plasmon Resonance (SPR) for Binding Affinity

Determining the binding affinity between a dipeptide and a protein is essential for characterizing their interaction. Equilibrium dialysis and Surface Plasmon Resonance (SPR) are two powerful techniques used for this purpose.

Equilibrium Dialysis is a classic method for measuring the binding of a small molecule (ligand) to a macromolecule (protein). thermofisher.com The technique involves a semi-permeable membrane that allows the ligand to pass through but retains the larger protein. thermofisher.com By measuring the concentration of the ligand in the protein-containing and protein-free compartments at equilibrium, the amount of bound ligand can be determined, and from this, the dissociation constant (Kd), a measure of binding affinity, can be calculated. thermofisher.com While a robust and accepted method, equilibrium dialysis can be time-consuming. thermofisher.com

Surface Plasmon Resonance (SPR) is a more modern, label-free optical technique that allows for the real-time analysis of molecular interactions. creativebiomart.netcytivalifesciences.comnih.gov In a typical SPR experiment, one molecule (the ligand, which could be a protein) is immobilized on a sensor chip, and the other molecule (the analyte, such as this compound) is flowed over the surface. creativebiomart.netcytivalifesciences.com Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. creativebiomart.netcytivalifesciences.com This allows for the determination of both the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. creative-biolabs.com SPR is highly sensitive and can be used to study a wide range of interactions, including those involving small molecules and proteins. cytivalifesciences.comcreative-biolabs.com

TechniquePrincipleInformation ObtainedAdvantages
Equilibrium Dialysis A semi-permeable membrane separates a protein solution from a ligand solution. At equilibrium, the concentration difference of the ligand is used to determine binding. thermofisher.comDissociation constant (Kd)Standard and reliable method for determining non-bound drug fraction. thermofisher.com
Surface Plasmon Resonance (SPR) Measures changes in the refractive index on a sensor surface caused by the binding of an analyte to an immobilized ligand. creativebiomart.netcytivalifesciences.comAssociation rate (kon), Dissociation rate (koff), Dissociation constant (KD)Real-time, label-free analysis of interactions. creativebiomart.netcytivalifesciences.com High sensitivity. creative-biolabs.com

Mutational Analysis of Protein-Dipeptide Interaction Sites

To understand the specific molecular determinants of the interaction between a protein and a dipeptide like this compound, mutational analysis is a powerful tool. This involves systematically altering the amino acid sequence of the protein at predicted binding sites and observing the effect on binding affinity.

By creating mutations in the protein, researchers can identify key residues that are critical for the interaction. nih.gov For instance, changing a hydrophobic residue to a charged one, or vice versa, can disrupt or enhance binding, providing insights into the nature of the interaction (e.g., whether it is driven by hydrophobic forces or electrostatic interactions). johnin-ueda-cl.jp Computational modeling can be used to predict potential interaction sites, which can then be validated experimentally through mutagenesis. researchgate.net The effects of these mutations on protein stability and function are also assessed to ensure that any observed changes in binding are due to the specific alteration of the interaction site and not to a general disruption of the protein's structure. embopress.org

Modulation of Membrane Properties and Lipid Bilayer Interactions

Cellular membranes, primarily composed of lipid bilayers, are not merely passive barriers but are dynamic structures whose properties can be modulated by interacting molecules. uci.edu The interaction of peptides with lipid bilayers is a complex process influenced by factors such as the peptide's charge, hydrophobicity, and amphipathicity, as well as the composition of the lipid bilayer itself. researchgate.netrsc.org

Glycine-leucine-rich peptides have been shown to interact with model membranes. researchgate.net The nature of this interaction, including whether it leads to membrane disruption, is highly dependent on the peptide's net charge. researchgate.net Cationic peptides in this family can be potent against microorganisms due to their ability to damage membranes, while neutral peptides may only exhibit hemolytic activity. researchgate.net The spatial arrangement of polar and nonpolar amino acids allows for the insertion of a hydrophobic segment into the lipid bilayer, which can lead to membrane disruption once a critical concentration is reached. researchgate.net The interaction of peptides with the lipid headgroups and the interfacial water is also a critical aspect of this process. arxiv.org

Interaction with Nucleic Acids (e.g., DNA, RNA) and Their Implications

The interaction of small peptides with nucleic acids like DNA and RNA is an area of growing interest. While proteins are the canonical partners for nucleic acids in most biological processes, smaller molecules, including dipeptides, can also bind to them. These interactions can have significant implications, potentially influencing gene expression or the stability of nucleic acid structures.

Peptide Nucleic Acids (PNAs), which have a polyamide backbone similar to peptides, have been shown to bind to DNA and RNA with high affinity and specificity. google.com This suggests that the peptide backbone itself is capable of forming stable complexes with nucleic acids. google.com The binding is often driven by the formation of hydrogen bonds between the peptide and the nucleobases. The neutrality of the peptide backbone can eliminate the charge repulsion that exists in DNA-DNA or DNA-RNA duplexes, leading to highly stable complexes. google.com While specific studies on the direct binding of this compound to DNA or RNA are not extensively documented in the provided search results, the principles governing peptide-nucleic acid interactions suggest that such binding is plausible and could be a subject for future investigation.

Applications of Dl Leucylglycine As a Research Tool and Model System

Model Substrate for Peptide Transport and Permeability Studies

DL-leucylglycine is frequently employed as a model substrate to investigate the mechanisms of peptide transport across biological membranes. The uptake and transport of small peptides are crucial physiological processes, and understanding them is vital for drug delivery and nutrient absorption research.

In studies of bacterial metabolism, leucylglycine has been used to investigate peptide utilization and transport. annualreviews.org Research has shown that some bacteria can utilize peptides as a source of amino acids, with transport into the cell being a key step. annualreviews.org Furthermore, studies on renal peptide transporters have utilized various di- and tripeptides to characterize the function of transporters like PEPT1 and PEPT2, which are responsible for reabsorbing peptides in the kidneys. nih.gov These transporters exhibit broad specificity, and using model peptides like this compound helps to elucidate their transport kinetics and substrate preferences. nih.gov

The following table summarizes key findings from studies where leucylglycine was used as a model substrate:

Research AreaKey FindingsReferences
Bacterial Peptide Metabolism Leucylglycine can be transported into bacterial cells and utilized as an amino acid source. annualreviews.org
Renal Peptide Transport Di- and tripeptides are transported by PEPT1 and PEPT2 transporters in the kidney. nih.gov
Intestinal Peptide Absorption Serves as a substrate to study the kinetics of peptide absorption across the intestinal epithelium.
Blood-Brain Barrier Permeability Used to assess the low permeability of peptides across the blood-brain barrier.

Reference Compound in Protease Assay Development and Standardization

Proteases are enzymes that catalyze the breakdown of proteins and peptides. The development of accurate and reliable protease assays is essential for diagnostics and drug discovery. This compound serves as a valuable reference compound in this context.

Leucine (B10760876) aminopeptidases (LAPs) are a class of proteases that cleave amino acids from the N-terminus of proteins and peptides. worthington-biochem.com Historically, leucylglycine was instrumental in the initial characterization of these enzymes. worthington-biochem.com In 1929, it was observed that an enzyme from pig intestinal mucosa cleaved leucylglycine much faster than glycylglycine, leading to the initial identification of what was later termed dipeptidase II. worthington-biochem.com

Modern protease assays often require well-defined substrates for standardization and validation. This compound, with its simple structure and known susceptibility to certain proteases, can be used to:

Determine the specific activity of purified protease preparations.

Compare the activity of different protease inhibitors. nih.gov

Standardize assay conditions across different laboratories.

The use of defined substrates like this compound is crucial for ensuring the reproducibility and comparability of data from protease activity assays. promega.co.uk

Calibration Standard for Advanced Mass Spectrometry-Based Metabolomics

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, relies heavily on advanced analytical techniques like mass spectrometry (MS). thermofisher.com Accurate identification and quantification of metabolites are paramount in these studies. This compound is utilized as a calibration standard in MS-based metabolomics to ensure data quality and accuracy.

High-resolution mass spectrometry (HRMS) provides precise mass measurements, which are critical for the identification of unknown metabolites. thermofisher.com By including known compounds like this compound in a sample, researchers can:

Calibrate the mass spectrometer to ensure high mass accuracy.

Normalize the data to account for variations in instrument performance.

Confirm the retention time in liquid chromatography-mass spectrometry (LC-MS) systems. nih.gov

The use of internal and external standards is a fundamental aspect of quantitative metabolomics. This compound, with its known molecular weight and chemical properties, serves as a reliable point of reference. vwr.comnih.gov

Investigating Peptide Chemistry in Biomimetic Environments

Biomimetic chemistry seeks to mimic biological systems to understand and replicate their functions. This compound is used in such studies to investigate the fundamental aspects of peptide chemistry in environments that simulate biological conditions.

For instance, the hydrolysis and formation of peptide bonds are fundamental reactions in biochemistry. Studies have investigated the degradation of leucylglycine in subcritical water, providing insights into the stability of peptide bonds under different environmental conditions. oup.com Furthermore, the synthesis of peptide-based materials in non-aqueous environments, mimicking cellular compartments, can utilize simple dipeptides to understand the principles of self-assembly and catalysis. georgiasouthern.edu These biomimetic approaches, which often involve studying the behavior of simple peptides like this compound, are crucial for developing new catalysts and materials with tailored properties. sciforum.netnih.gov

Probing Stereospecificity in Biochemical Reactions and Enzyme Active Sites

Stereospecificity, the ability of enzymes to distinguish between different stereoisomers of a substrate, is a hallmark of biological catalysis. This compound, as a racemic mixture of D-leucyl-L-glycine and L-leucyl-L-glycine, is an excellent tool for probing the stereospecificity of enzymes.

Enzymes involved in peptide metabolism, such as aminopeptidases, often exhibit a high degree of stereoselectivity. acs.org For example, leucine aminopeptidase (B13392206) preferentially hydrolyzes the L-enantiomer of leucyl peptides. worthington-biochem.com By using this compound as a substrate, researchers can quantify the enantiomeric preference of an enzyme by measuring the differential rates of hydrolysis of the D- and L-forms. Such studies provide valuable information about the three-dimensional structure and chemical environment of the enzyme's active site. worthington-biochem.com

Use in Material Science Research for Peptide-Based Functional Materials (e.g., hydrogels, self-assembling structures)

In recent years, there has been growing interest in the use of peptides as building blocks for the creation of novel functional materials. The ability of short peptides to self-assemble into well-ordered nanostructures, such as hydrogels and nanofibers, has opened up new avenues in materials science and biomedical engineering. frontiersin.orgsemanticscholar.org

While more complex peptide sequences are often used to create functional hydrogels, the fundamental principles of peptide self-assembly can be studied using simple dipeptides. frontiersin.orgmdpi.com The self-assembly process is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. semanticscholar.org The study of how simple dipeptides like this compound interact and assemble provides a foundation for designing more complex peptide-based materials with specific properties for applications in tissue engineering, drug delivery, and flexible electronics. nih.govideasspread.orgresearchgate.netresearchgate.net

Computational and Theoretical Studies on Dl Leucylglycine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule, governed by its electron distribution. These methods model the molecule in a vacuum or a solvent, providing insights into its stability, geometry, and electronic characteristics without the need for empirical data.

Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of molecules to determine their properties. It is widely used to find optimized geometries, vibrational frequencies, and energies of different molecular conformations.

Although specific DFT studies on linear DL-Leucylglycine are not prominent, research on the closely related cyclic dipeptide, cyclo(Gly-Leu), demonstrates the utility of this approach. In one such study, DFT calculations using the B3LYP functional and a 6-31++G(d,p) basis set were employed to identify stable conformers and model intermolecular hydrogen bonding interactions. researchgate.net The analysis included calculating the wavenumbers of vibrational modes and interpreting hyperconjugative interactions through Natural Bond Orbital (NBO) analysis, which helps to explain the stability derived from electron delocalization within the molecule. researchgate.net

Furthermore, DFT is instrumental in studying the conformational landscape of dipeptides. For instance, computational procedures have been developed for leucine-containing dipeptides to map out energy profiles against side-chain dihedral angles (χ1). acs.org These calculations help predict the most stable rotamers, which is crucial for understanding how the dipeptide might orient itself when interacting with other molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are key indicators of a molecule's reactivity, are also readily calculated using DFT. researchgate.net

Table 1: Computed Molecular Properties of this compound This data is computationally generated and sourced from the PubChem database.

PropertyValueSource
Molecular Weight188.22 g/mol PubChem
XLogP3-2.3PubChem
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count5PubChem
Exact Mass188.11609238 DaPubChem
Topological Polar Surface Area89.4 ŲPubChem

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. They are computationally more intensive than DFT but can offer higher accuracy for certain properties.

Specific ab initio studies on this compound are not readily found in scientific literature. However, these methods are the gold standard for benchmarking other computational techniques and for high-accuracy predictions of peptide properties. For example, in studies of leucine-containing dipeptides, high-level ab initio methods like SOPPA(CCSD) (Second-Order Polarization Propagator Approximation with Coupled-Cluster Singles and Doubles) have been used to precisely calculate spin-spin coupling constants (SSCCs) for comparison with experimental NMR data. acs.org Such calculations provide unparalleled accuracy in defining the geometric and electronic parameters of the peptide backbone and side chains, which are critical for understanding their behavior in biological systems.

Density Functional Theory (DFT) for Molecular Orbitals and Energetics

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a dipeptide) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery and for understanding enzymatic processes. It scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts.

There are no specific published molecular docking studies featuring this compound. However, its potential interactions can be inferred from experimental observations. For example, one study noted that a particular enzyme hydrolyzes DL-leucylglycylglycine rapidly but this compound only slowly. researchgate.net Molecular docking could be employed to investigate this difference. A computational model would involve docking both di- and tripeptides into the enzyme's active site. The results would likely reveal that this compound forms a less stable complex or adopts a binding pose less favorable for catalysis, explaining its slower hydrolysis rate. The simulation would quantify the binding energy and identify key amino acid residues in the active site that interact with the leucyl and glycyl moieties of the dipeptide.

Development of Predictive Models for Dipeptide Properties and Interactions

Computational science allows for the development of models that can predict the behavior of dipeptides under various conditions. These models often utilize molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time.

A study on the L-isomer, L-Leucyl-glycine (Leu-Gly), used MD simulations to investigate how the dipeptide aggregates in different alcohol-water solvent mixtures. acs.org The simulations revealed that the shape of the aggregates (elongated vs. spherical) depended on how the solvent molecules interacted with different parts of the dipeptide. Such predictive models are vital for pharmaceutical formulation, where the solubility and aggregation of a peptide can significantly impact its delivery and efficacy. acs.org

Additionally, predictive models have been developed to determine the side-chain conformations of dipeptides by integrating experimental NMR data with quantum chemistry calculations. acs.org By creating Karplus equations that relate measured spin-spin coupling constants to dihedral angles, these computational procedures can accurately model the three-dimensional structure of dipeptides like this compound in solution. acs.org

Chemoinformatics and QSAR Approaches for Dipeptide Analogs

Chemoinformatics applies computational tools to chemical data, while Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this field. QSAR models aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

This compound is listed in chemical databases used for developing QSAR models, although no studies have focused on it specifically. A hypothetical QSAR study on this compound analogs could involve synthesizing a library of related dipeptides with modifications to the leucine (B10760876) side chain (e.g., varying its length or branching) or the glycine (B1666218) component. The biological activity of each analog, such as its ability to inhibit an enzyme, would be measured experimentally.

Computational descriptors for each analog would then be calculated. These descriptors quantify various aspects of the molecule's structure and properties. The table below shows examples of such descriptors, which are computationally predicted for the parent this compound molecule.

Table 2: Predicted Chemoinformatic Descriptors for this compound This data is computationally generated and sourced from the PubChem database.

Descriptor TypeDescriptor NamePredicted Value
PhysicochemicalXLogP3-2.3
PhysicochemicalMonoisotopic Mass188.11609238 Da
StructuralRotatable Bond Count5
StructuralHeavy Atom Count13
3DPredicted CCS (Ų) [M+H]⁺145.0

A QSAR model would then be built by finding a mathematical equation that correlates these descriptors with the measured biological activity. This model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds and reducing the need for extensive experimental work.

Advanced Analytical Methodologies for Dl Leucylglycine Detection and Quantification in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a premier technology for the analysis of dipeptides like DL-Leucylglycine, offering exceptional sensitivity and specificity, particularly in complex biological fluids. lcms.cz The coupling of liquid chromatography's separation power with the precise detection capabilities of tandem mass spectrometry enables the quantification of low-concentration peptides. lcms.cz However, the development of robust bioanalytical assays for peptides presents unique challenges, including the management of chromatographic peak shape, eliminating non-specific binding, and optimizing mass spectrometry parameters due to the formation of multiple charge state precursor ions. lcms.cz

Method Development for Biological Fluid Samples

The development of LC-MS/MS methods for analyzing dipeptides in biological fluids such as plasma, urine, or brain tissue requires meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. wiley.comsci-hub.senih.govnih.gov A primary challenge in dipeptide analysis is that many produce limited fragmentation patterns under tandem mass spectrometry, complicating their definitive identification. wiley.com

To overcome these challenges, various strategies have been developed. Pre-column derivatization, for instance, using reagents like phenyl isocyanate (PIC) or 6-aminoquinolyl-N-hydroxysuccinimudyl carbamate (B1207046) (AQC), can enhance chromatographic separation and increase sensitivity. researchgate.netnih.govjst.go.jp For example, a UPLC-MS/MS method using AQC derivatization successfully quantified 36 different dipeptides in various mouse tissues, serum, and urine. nih.gov Another approach involves focusing on the sodiated molecular ions ([M+Na]⁺) which often provide more structurally informative fragments compared to protonated molecules ([M+H]⁺). wiley.com

Sample preparation is a critical step. Solid-phase extraction (SPE) is commonly employed to clean up samples and concentrate the analytes of interest. sci-hub.se For instance, a method for analyzing the dipeptide Gly-Gln in rat brain tissue utilized derivatization with Marfey's reagent followed by LC-MS/MS analysis, achieving good linearity and precision. nih.gov A study on the antihypertensive peptide FR-6 in rat plasma used a simple protein precipitation with methanol (B129727) before LC-MS/MS analysis. nih.gov

The selection of appropriate chromatographic conditions is crucial for separating the target analyte from endogenous interferences. lcms.cz Reversed-phase chromatography using columns like C18 is common. sci-hub.senih.gov The mobile phase typically consists of an aqueous component and an organic solvent (like methanol or acetonitrile) with additives such as formic acid to improve ionization efficiency. sci-hub.senih.gov

Detailed parameters for an LC-MS/MS method are often established through rigorous validation, assessing specificity, linearity, accuracy, precision, and matrix effects. sci-hub.senih.gov

Table 1: Example Parameters for Dipeptide Quantification in Biological Fluids

ParameterExample Method 1 (GMDP in Plasma) sci-hub.seExample Method 2 (FR-6 in Plasma) nih.govExample Method 3 (Dipeptides in Tissue) nih.gov
Sample PreparationSolid-Phase Extraction (SPE)Protein Precipitation (Methanol)Derivatization with AQC reagent
LC ColumnAcquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mmNot SpecifiedUPLC-MS/MS
Mobile PhaseA: H₂O + 0.1% Formic Acid B: Methanol + 0.1% Formic AcidMethanol : 0.1% Formic Acid-Water (7:3, v/v)Not Specified
Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Linear Range50–3000 pg/mLNot SpecifiedNot Specified

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving absolute quantification of molecules, including dipeptides, in complex matrices. ucl.ac.uk This technique relies on the use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). nih.govnist.gov

The Absolute QUantification (AQUA) strategy is a prominent IDMS method where synthetic peptides incorporating stable isotopes are used as internal standards. nih.govpnas.org These SIL peptides are added in a known amount to a biological sample before proteolytic digestion or analysis. pnas.org Because the SIL standard and the native analyte exhibit nearly identical chemical and physical properties (e.g., ionization efficiency, chromatographic retention time), any sample loss during preparation affects both equally. omu.edu.tr The ratio of the mass spectrometer signal of the native peptide to that of the SIL standard allows for precise and absolute quantification. pnas.org

The development of an IDMS method involves:

Selection and Synthesis of a SIL Standard : A peptide sequence corresponding to the analyte (or a proteotypic peptide for a protein) is chosen and synthesized with one or more stable isotope-labeled amino acids. nih.gov

Method Development : The mass spectrometer is configured to perform selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for both the native and SIL peptides are monitored. nih.govpnas.org

Quantification : The ratio of the peak areas from the native and SIL peptides is used to calculate the absolute concentration of the native analyte in the original sample. omu.edu.tr

IDMS has been successfully applied to quantify a wide range of molecules, from proteins and their post-translational modifications in cell lysates to sterols in plasma and cerebrospinal fluid. ucl.ac.ukpnas.org The high precision of IDMS, with relative expanded uncertainties often less than 0.1%, makes it an invaluable tool for accuracy assessment of other measurement methods. nist.gov

Capillary Electrophoresis (CE) for Separation and Analysis of Dipeptides

Capillary electrophoresis (CE) is a powerful analytical technique for the separation of dipeptides and other small peptides. tandfonline.comcapes.gov.brtandfonline.com It offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption. thermofisher.com The separation in CE is based on the differential migration of charged analytes in an electric field, which is dependent on their charge-to-size ratio. libretexts.org

Different modes of CE can be employed for dipeptide analysis. europeanpharmaceuticalreview.com Capillary Zone Electrophoresis (CZE), the simplest form, separates ions based on their electrophoretic mobility in a free solution. libretexts.org For dipeptides, which are often charged molecules, CZE is highly effective. tandfonline.comcapes.gov.br The best separations are often achieved at low pH (e.g., ~2.5), where the dipeptides are positively charged, and differences in charge are maximized. tandfonline.comcapes.gov.brtandfonline.com The addition of metal ions like Zn²⁺ to the buffer can further improve separation. tandfonline.comcapes.gov.brtandfonline.com

For separating chiral dipeptides, chiral selectors such as beta-cyclodextrin (B164692) (β-CD) can be added to the buffer. polimi.itnih.gov Derivatization of the dipeptides can also enhance chiral resolution. polimi.it A study demonstrated the complete chiral separation of 14 dipeptide derivatives using a combination of β-CD and sodium deoxycholate as binary chiral selectors. polimi.it

Coupling CE with tandem mass spectrometry (CE-MS/MS) combines the high separation efficiency of CE with the sensitive and selective detection of MS, creating a potent platform for comprehensive dipeptide analysis. acs.org This combination is particularly useful for distinguishing structural isomers that cannot be differentiated by mass spectrometry alone. acs.org

Table 2: Conditions for Capillary Electrophoresis Separation of Dipeptides

ParameterGeneral Dipeptide Separation tandfonline.comcapes.gov.brChiral Dipeptide Separation polimi.itCell Lysate Protein Separation horiba.com
CE ModeCapillary Zone Electrophoresis (CZE)Capillary Electrophoresis (CE)Capillary Electrophoresis (CE)
Buffer System50 mM phosphate (B84403) at pH 2.5, with 50 mM Zn²⁺Tris-H₃PO₄ bufferBeckman run buffer
Chiral SelectorNonebeta-cyclodextrin (β-CD) and Sodium Deoxycholate (SDC)Not Applicable
DerivatizationNone9-(2-carbazole) ethyl chloroformate (CEOC)None (Label-free)
Separation PrincipleCharge-to-size ratioDiastereomeric interactions with chiral selectorsMolecular weight (in a gel matrix)

Chromatographic Resolution of Diastereomers and Enantiomers

This compound is a chiral molecule existing as a racemic mixture of two enantiomers (D-Leucylglycine and L-Leucylglycine). The separation of these enantiomers, a process known as chiral resolution, is crucial as enantiomers can have different biological activities. libretexts.org Chromatographic methods are central to achieving this separation. chiralpedia.com

There are two main strategies for the chromatographic resolution of enantiomers:

Indirect Separation : This method involves reacting the racemic mixture with a single, pure enantiomer of a chiral derivatizing agent. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, achiral chromatography, such as HPLC on a silica (B1680970) gel column. libretexts.orgmdpi.com After separation, the chiral auxiliary can be removed to yield the pure enantiomers. libretexts.org

Direct Separation : This approach uses a chiral stationary phase (CSP) in HPLC. scas.co.jpsigmaaldrich.com The CSP creates a chiral environment within the column. As the racemic mixture passes through, the two enantiomers interact differently with the CSP, leading to different retention times and thus, separation. chiralpedia.com Various types of CSPs are available, including those based on polysaccharides, proteins, and macrocyclic glycopeptides like teicoplanin (e.g., Astec CHIROBIOTIC T). scas.co.jpsigmaaldrich.com Direct analysis on a CSP is often preferred as it avoids the extra step of derivatization. sigmaaldrich.com Ligand-exchange type columns are particularly effective for the direct enantiomer separation of dipeptides. scas.co.jp

The choice of mobile phase is also critical for achieving good resolution. For separations on silica gel, mixtures of hexane (B92381) and ethyl acetate (B1210297) are common. mdpi.comaocs.org For reversed-phase HPLC on CSPs, mobile phases often consist of methanol or acetonitrile (B52724) with aqueous buffers and additives. sigmaaldrich.com

Specialized Spectroscopic Techniques for In Situ Monitoring

While chromatography coupled with mass spectrometry provides detailed separation and quantification, specialized spectroscopic techniques offer the advantage of in situ monitoring, allowing for the real-time observation of this compound in various processes without extensive sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying molecules in solution. NMR can provide detailed structural information and can be used to monitor chemical reactions in real-time. For instance, Diffusion-Ordered Spectroscopy (DOSY), an NMR technique, is well-suited to characterize transient species by determining their size and can be used to monitor reactions involving this compound. acs.org Furthermore, specialized NMR techniques have been used to monitor the hydrolysis of leucylglycine analogues by tracking changes in the NMR signal over time. researchgate.net Dynamic Nuclear Polarization (DNP) enhanced solid-state NMR has also been used to monitor the crystallization process of amino acids like glycine (B1666218), providing significantly higher sensitivity. acs.org

Vibrational Spectroscopy , including Raman and Infrared (IR) spectroscopy, provides information about the molecular vibrations within a compound. These techniques can be used to study the structure and conformation of dipeptides in both crystalline and aqueous forms. mdpi.comresearchgate.net By comparing the spectra of the dipeptide in different environments, one can determine how factors like hydration affect its structure. mdpi.com In-situ Raman spectroscopy has also been employed to directly monitor the concentration of species in the effluent stream during the decomposition of amino acids under high temperature and pressure, demonstrating its utility for real-time process monitoring. researchgate.net

These spectroscopic methods provide complementary information to chromatographic techniques, offering dynamic insights into the behavior of this compound in complex and evolving systems.

Future Directions, Research Gaps, and Emerging Areas in Dl Leucylglycine Research

Exploration of Undiscovered Biological Roles and Signal Transduction Pathways

While DL-Leucylglycine is known as an intermediate product of protein digestion and catabolism, its specific biological roles and involvement in cellular signaling are largely uncharted territories. hmdb.ca Some dipeptides are recognized for their physiological or cell-signaling activities, but Leucyl-glycine's specific functions remain mostly theoretical. hmdb.ca Future research is poised to delve into these unknown functions, moving from its identified presence in metabolic pathways to its potential as an active signaling molecule.

A significant research gap exists in understanding how this compound participates in signal transduction. Signal transduction is the process by which a chemical or physical signal is transmitted through a cell as a series of molecular events, ultimately resulting in a cellular response. ebsco.comlibretexts.org Functional amino acids and their metabolites are known to play regulatory roles in key metabolic cascades and cell-to-cell communication through various signaling pathways, including mTORC1, AMPK, and MAPK, which are crucial for processes like protein synthesis, nutrient sensing, and inflammatory responses. nih.gov The constituent amino acids of this compound, leucine (B10760876) and glycine (B1666218), are themselves active in these pathways. nih.gov A key future direction will be to investigate whether this compound itself can act as a ligand for cellular receptors or modulate enzymatic activities, thereby initiating or altering signaling cascades. ebsco.comlibretexts.org

Recent studies have provided clues that warrant further investigation. For instance, in mouse models of non-ketotic hyperglycinemia, a disorder of glycine metabolism, an accumulation of leucylglycine was observed in the brain. nih.gov This finding suggests a potential, yet undefined, role in neurological function or dysfunction, particularly when primary metabolic pathways are compromised. The Human Metabolome Database lists Leucyl-Glycine as an "expected" metabolite, acknowledging its likely presence and potential roles while highlighting that it has not yet been definitively identified in human tissues or biofluids. hmdb.ca This underscores the need for more sensitive detection methods to confirm its presence and explore its physiological concentrations and functions in the human body.

Development of Advanced Bioanalytical Tools for Dipeptide Profiling

The exploration of this compound's biological significance is intrinsically linked to the advancement of bioanalytical techniques capable of its precise and sensitive detection in complex biological samples. The development and validation of robust bioanalytical methods are crucial for pharmacokinetic studies, metabolomics, and understanding the compound's role in health and disease. rfppl.co.inrrml.roau.dk

Currently, hyphenated chromatographic techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stand out as the most powerful tools for the bioanalysis of dipeptides. rfppl.co.inau.dk These methods offer high sensitivity and selectivity, allowing for the quantification of analytes at very low concentrations within intricate matrices like blood plasma, urine, or tissue extracts. rfppl.co.injapsonline.com The development process involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection to ensure reliability and reproducibility. japsonline.com

A significant challenge in the analysis of this compound is its stereochemistry. The "DL" designation indicates a racemic mixture of D-Leucine and L-Leucine linked to glycine. As the biological activity of peptides is often stereospecific, future analytical methods must be capable of separating and quantifying these different isomers. This requires the use of chiral chromatography techniques.

Table 1: Advanced Bioanalytical Platforms for Dipeptide Analysis

Technique Description Advantages for this compound Analysis
LC-MS/MS Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. rfppl.co.inau.dk Gold standard for quantitative bioanalysis; can detect low concentrations in complex biological matrices. rfppl.co.injapsonline.com
Chiral Chromatography Utilizes stationary phases capable of differentiating between stereoisomers (enantiomers and diastereomers). ymc.co.jprotachrom.com Essential for separating D-leucylglycine from L-leucylglycine to study their distinct biological effects. ymc.co.jpmolnar-institute.com
Capillary Electrophoresis (CE)-MS Separates molecules based on their charge and size in a capillary tube, coupled with mass spectrometry for detection. Offers high separation efficiency and requires minimal sample volume.

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, aiding in the identification of unknown compounds and metabolomic profiling. | Useful for identifying this compound and its metabolites in untargeted screening studies. |

The validation of these methods according to regulatory guidelines is a critical step to ensure the data generated is accurate and reliable for its intended purpose. rrml.roeuropa.eu Future research will likely focus on developing faster, more sensitive, and higher-throughput methods, potentially incorporating novel sample preparation techniques and more advanced chiral stationary phases to resolve the complexities of dipeptide analysis in biological systems. japsonline.com

Integration of Multi-Omics Data for Comprehensive Dipeptide Metabolism Understanding

To fully comprehend the role of this compound, research must move beyond the study of single molecules and embrace a systems-level approach. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for building a comprehensive picture of dipeptide metabolism and its regulation. nih.govfrontiersin.orgnih.gov

Multi-omics analysis allows researchers to connect changes in gene expression (transcriptomics) and protein levels (proteomics) with fluctuations in metabolite concentrations (metabolomics), including dipeptides like this compound. nih.gov This integrated approach can reveal how cellular processes are affected by, or in turn affect, the levels of specific dipeptides under various physiological or pathological conditions. For example, a multi-omics study on CHO cells used for bioprocessing revealed that increased levels of dipeptides were indicative of enhanced protein degradation under cellular stress. nih.gov Another study in lung adenocarcinoma utilized multi-omics to identify key genes in amino acid metabolism pathways that could serve as prognostic markers. frontiersin.org

Future research on this compound should leverage this integrative framework. By combining data from different omics layers, scientists can:

Identify the specific enzymes (proteomics) and their corresponding genes (genomics/transcriptomics) responsible for the synthesis and degradation of this compound.

Uncover the metabolic pathways where this compound is an active participant or a regulatory molecule. nih.gov

Correlate the abundance of this compound with specific cellular states, such as disease, stress, or response to treatment, providing a more holistic understanding of its function. mdpi.com

Table 2: Application of Multi-Omics in this compound Research

Omics Field Data Provided Contribution to this compound Research
Genomics DNA sequence information. Identifies the genetic basis for enzymes involved in peptide metabolism.
Transcriptomics RNA expression levels. Reveals which genes related to this compound metabolism are active under specific conditions. nih.gov
Proteomics Protein abundance and modifications. Quantifies the enzymes directly responsible for synthesizing or breaking down this compound. nih.gov

| Metabolomics | Metabolite concentrations. | Directly measures the levels of this compound and related molecules in tissues and fluids. nih.gov |

The integration of these datasets requires sophisticated computational and bioinformatic tools to manage, analyze, and visualize the complex relationships. nih.gov The ultimate goal is to construct predictive models of metabolic networks that can illuminate the functional significance of dipeptides like this compound in human health and disease.

Application in Novel Bioremediation and Biocatalysis Systems

The fields of bioremediation and biocatalysis leverage biological systems, primarily microorganisms and enzymes, to clean up environmental pollutants and to drive the synthesis of valuable chemicals in a sustainable manner. epa.govillinois.edu While direct applications of this compound in these areas are not yet established, the principles of biocatalysis present a promising future direction for both its synthesis and potential use.

Biocatalysis is the use of natural catalysts, such as enzymes, to perform chemical transformations. illinois.edu Enzymes like hydrolases (e.g., proteases, amidases) are widely used in organic synthesis because they can catalyze the formation and hydrolysis of amide bonds, which form the backbone of peptides. illinois.edu This opens up the possibility of using enzymes for the green synthesis of this compound, offering an alternative to traditional chemical methods that may be less environmentally friendly. Furthermore, the directed evolution of enzymes can be employed to create novel biocatalysts with tailored properties, such as enhanced stability, activity, and specificity for producing or modifying dipeptides. nih.gov

In the context of bioremediation, microorganisms are used to degrade hazardous organic compounds into less toxic substances. epa.gov While this compound itself is not a pollutant, the enzymatic machinery that metabolizes dipeptides could be relevant. Future research could explore whether microbial enzymes capable of breaking down dipeptides could be engineered or applied to degrade more complex and persistent peptide-based environmental contaminants. The core concept is to harness the specificity of enzymes that act on peptide bonds for environmental applications.

Emerging research also focuses on designing fusion enzymes and applying biocatalysis in non-aqueous media to overcome the low solubility of certain substrates, a common challenge in industrial applications. d-nb.info This could be relevant for developing efficient biocatalytic processes involving hydrophobic amino acids like leucine. Although the direct role of this compound is still speculative, the broader field of environmental biocatalysis provides a clear framework for future investigations into its potential synthesis and application in green chemistry. scbt.com

Addressing Stereochemical Challenges in Dipeptide Synthesis and Biological Applications

The stereochemistry of this compound presents both a significant challenge and a critical area of research. The "DL" prefix indicates that the leucine component is a racemic mixture, containing both the D- and L-enantiomers. Since the vast majority of biological systems exhibit high stereospecificity, the biological effects of D-leucylglycine are likely to be very different from those of L-leucylglycine. acs.org Therefore, the ability to synthesize and separate these stereoisomers is paramount for any meaningful biological investigation.

A major hurdle in peptide synthesis is the risk of racemization, where the desired stereocenter of an amino acid is inverted during the chemical coupling process, leading to a mixture of diastereomers with potentially reduced or altered biological activity. chemrxiv.org Future research in the chemical synthesis of leucylglycine will focus on developing highly stereoselective synthesis methods. This involves creating reaction conditions and using reagents that produce one stereoisomer in great excess over the other. iupac.org Photoredox catalysis is one emerging area that offers novel strategies for the stereoselective synthesis of unnatural amino acids that can be incorporated into dipeptides. rsc.org

Once synthesized, or if dealing with a racemic mixture, the separation of stereoisomers is crucial. This is typically achieved through chiral chromatography . ymc.co.jp This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing them to be separated and individually quantified. ymc.co.jprotachrom.com The development of new and more efficient CSPs is an ongoing area of research that will directly benefit the study of this compound. ymc.co.jp

Table 3: Key Stereochemical Considerations in this compound Research

Concept Description Importance for this compound
Stereoisomers Molecules with the same chemical formula and connectivity but different spatial arrangements of atoms (e.g., D- and L-leucine). The D- and L- forms of leucylglycine likely have different biological activities and metabolic fates. acs.org
Stereoselective Synthesis A chemical reaction that preferentially results in one stereoisomer over others. iupac.org Enables the production of pure D- or L-leucylglycine for specific biological testing, avoiding confounding results from a mixture. chemrxiv.orgrsc.org
Racemization The conversion of a chirally pure substance into a mixture of equal parts of both enantiomers. A common side reaction in peptide synthesis that reduces the purity and specific activity of the target molecule. chemrxiv.org

| Chiral Separation | Chromatographic techniques used to separate stereoisomers from each other. rotachrom.commolnar-institute.com | Essential for analyzing the composition of this compound mixtures and for purifying specific isomers for study. researchgate.net |

Addressing these stereochemical challenges is not merely a technical exercise; it is fundamental to understanding the true biological function of each specific isomer of leucylglycine and unlocking its potential in pharmacology and biotechnology.

Q & A

Basic: What experimental methodologies are recommended for synthesizing DL-Leucyglycine with high purity?

DL-Leucylglycine synthesis typically involves coupling L-leucine and glycine via peptide bond formation. Key steps include:

  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions .
  • Activation of carboxyl groups : Employ carbodiimides (e.g., DCC) or mixed anhydrides to enhance reaction efficiency .
  • Purification : Reverse-phase HPLC or recrystallization in aqueous ethanol (60–80% v/v) ensures high purity (>98%). Validate purity via NMR (¹H/¹³C) and mass spectrometry .

Basic: How do thermodynamic properties of this compound inform its stability in aqueous solutions?

Thermodynamic data from combustion calorimetry (e.g., ΔH°f = −890 kJ/mol) reveal that peptide bond formation is exothermic, favoring stability under neutral pH and low ionic strength. However, hydrolysis risk increases above 40°C or in acidic/basic conditions. Monitor stability using:

  • Isothermal titration calorimetry (ITC) to measure enthalpy changes.
  • pH-stat assays to track hydrolysis rates .

Advanced: How can researchers resolve contradictions in reported thermodynamic data for this compound?

Discrepancies in combustion values (e.g., Huffman [196] vs. Wrede [571]) arise from differing experimental conditions:

  • Error sources : Calibration of calorimeters, sample purity (>99% required), and moisture control.
  • Resolution strategy : Replicate experiments using modern adiabatic calorimeters and cross-validate with computational methods (e.g., DFT for ΔG°f predictions) .

Advanced: What computational models are effective for predicting this compound’s interaction with biological targets?

Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) are widely used. Key considerations:

  • Force fields : AMBER or CHARMM for peptide-water interactions.
  • Solvation models : Include explicit water molecules or implicit solvent (e.g., GBSA).
  • Validation : Compare binding affinities with SPR or ITC data .

Basic: What spectroscopic techniques are optimal for characterizing this compound’s secondary structure?

  • Circular dichroism (CD) : Detect α-helix/β-sheet content in aqueous buffers.
  • FTIR spectroscopy : Analyze amide I (1600–1700 cm⁻¹) and amide II (1480–1575 cm⁻¹) bands.
  • Solid-state NMR : Resolve conformational heterogeneity in crystalline phases .

Advanced: How can researchers design experiments to study this compound’s role in enzyme inhibition?

  • Enzyme kinetics : Measure Ki values using Lineweaver-Burk plots under varied substrate concentrations.
  • Structural analysis : Co-crystallize this compound with target enzymes (e.g., aminopeptidases) for X-ray diffraction studies.
  • Mutagenesis : Identify binding residues via alanine-scanning mutagenesis .

Basic: What are the critical factors in ensuring reproducibility in this compound studies?

  • Documentation : Provide detailed synthesis protocols, including solvent ratios and temperature gradients.
  • Data sharing : Deposit raw calorimetry or NMR data in repositories like Zenodo.
  • Peer review : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental transparency .

Advanced: How do chiral impurities in this compound affect its bioactivity, and how can they be quantified?

Even 1% enantiomeric excess (e.g., D-leucine contamination) alters binding kinetics. Mitigation strategies:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) for separation.
  • Enzymatic assays : Compare activity against enantiopure standards .

Basic: What are the best practices for storing this compound to prevent degradation?

  • Temperature : Store at −20°C in desiccated, amber vials.
  • Solvent : Lyophilize and reconstitute in degassed PBS (pH 7.4) before use.
  • Stability testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) .

Advanced: How can multi-omics approaches elucidate this compound’s metabolic pathways?

Integrate:

  • Metabolomics : LC-MS/MS to identify degradation products (e.g., leucine-glycine dimers).
  • Proteomics : SILAC labeling to track enzyme interactions.
  • Transcriptomics : RNA-seq to map regulatory pathways in model organisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.